molecular formula C17H14N2O3 B14761636 Cephalandole B

Cephalandole B

Cat. No.: B14761636
M. Wt: 294.30 g/mol
InChI Key: XEHQWFSGHCYKCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalandole B can be synthesized through a copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method offers an easy and rapid approach to a variety of 3-indolylbenzoxazin-2-ones in high yield . The reaction typically involves the use of copper chloride (CuCl2) as a catalyst in tetrahydrofuran (THF) at room temperature, followed by heating at 60°C for an hour .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cephalandole B undergoes various types of chemical reactions, including:

    Oxidation: It can participate in oxidative coupling reactions.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diverse 3-indolylbenzoxazin-2-ones .

Mechanism of Action

Cephalandole B exerts its effects by inhibiting IL-17A gene expression in a dose-dependent manner. This inhibition is achieved through the suppression of IL-17A luciferase reporter in Jukat cells . The molecular targets and pathways involved include the IL-17A signaling pathway, which plays a crucial role in inflammatory responses.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-(1H-indole-3-carbonylamino)benzoate

InChI

InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20)

InChI Key

XEHQWFSGHCYKCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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